molecular formula C11H13NO4 B3098449 2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid CAS No. 133604-65-6

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid

Cat. No.: B3098449
CAS No.: 133604-65-6
M. Wt: 223.22 g/mol
InChI Key: GPUGAKRLKAOVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it suitable for drug synthesis, biochemical studies, and molecular imaging.

Preparation Methods

The synthesis of 2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with methylamine to form an intermediate, which is then reacted with chloroacetic acid under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid can be compared with similar compounds such as:

    4-Amino-2-methoxybenzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antiviral and anticancer properties.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUGAKRLKAOVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid
Reactant of Route 6
2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.